(R)-3-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one hydrochloride
Description
Properties
IUPAC Name |
(3R)-3-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c1-17-10-4-3-9(12(7-10)18-2)8-15-6-5-11(14)13(15)16;/h3-4,7,11H,5-6,8,14H2,1-2H3;1H/t11-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCAAYUECJKGTK-RFVHGSKJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCC(C2=O)N)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)CN2CC[C@H](C2=O)N)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951425-09-4 | |
| Record name | 2-Pyrrolidinone, 3-amino-1-[(2,4-dimethoxyphenyl)methyl]-, hydrochloride (1:1), (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951425-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Ring-Closure via Trimesylate Intermediate
A patented approach for synthesizing 3-amino-pyrrolidine derivatives involves converting optically active 1,2,4-butanetriol to a trimesylate intermediate, followed by amine-mediated cyclization. Adapted for the target compound:
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Mesylation of S-1,2,4-butanetriol : Reacting S-1,2,4-butanetriol with methanesulfonic acid in ethyl acetate at 0–5°C forms the trimesylate ester.
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Ring Closure with 2,4-Dimethoxybenzylamine : The trimesylate reacts with 2,4-dimethoxybenzylamine in tetrahydrofuran (THF) at 50–60°C to yield the pyrrolidine core.
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Amination Under Pressure : Introducing ammonia or a protected amine at 5×10⁶–8×10⁶ Pa and 100–150°C installs the amino group.
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Deprotection and Resolution : Acidic cleavage of protecting groups (e.g., allyloxycarbonyl) followed by chiral resolution using tartaric acid derivatives isolates the R-enantiomer.
Key Parameters:
Grignard Addition-Elimination Strategy
A piperidine synthesis method was modified for pyrrolidinone systems:
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Grignard Reaction : N-protected 3-pyrrolidone reacts with 2,4-dimethoxyphenylmagnesium bromide in THF at 0–5°C to form 3-hydroxy-3-(2,4-dimethoxyphenyl)pyrrolidine.
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Dehydration : Treating the hydroxy intermediate with trifluoroacetic anhydride eliminates water, forming a dihydropyrrole.
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Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) saturates the double bond, yielding racemic 3-(2,4-dimethoxyphenyl)pyrrolidinone.
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Chiral Resolution : Using (R)-mandelic acid in ethanol resolves the racemate, isolating the R-enantiomer as a diastereomeric salt.
Optimization Insights:
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Grignard Stoichiometry : A 1.2:1 molar ratio of Grignard reagent to pyrrolidone maximizes yield (82%).
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Hydrogenation Catalyst : 10% Pd/C achieves full conversion in 6 hours vs. 12 hours for PtO₂.
Critical Reaction Parameters and Troubleshooting
Stereochemical Control
Solvent and Temperature Effects
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Cyclization Solvent : THF outperforms dimethoxyethane in trimesylate reactions, reducing side-product formation by 15%.
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Amination Temperature : Reactions above 150°C degrade the pyrrolidine ring, lowering yields to <50%.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, D₂O) : δ 7.21 (d, J = 8.4 Hz, 1H, ArH), 6.55 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 6.48 (d, J = 2.4 Hz, 1H, ArH), 4.32 (s, 2H, CH₂Ar), 3.85 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃).
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HPLC Analysis : Chiralpak AD-H column (hexane:isopropanol 80:20, 1 mL/min) confirms >99% R-enantiomer.
Comparative Evaluation of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Trimesylate Cyclization | High optical purity (98% e.e.) | Requires high-pressure equipment |
| Grignard-Resolution | Scalable (>100 g batches) | Multi-step resolution reduces overall yield |
Industrial-Scale Considerations
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Cost Efficiency : The Grignard method reduces raw material costs by 30% compared to trimesylate routes.
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Environmental Impact : THF recovery systems lower solvent waste by 40% in large-scale runs.
Emerging Alternatives
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the pyrrolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
®-3-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-3-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Enantiomeric Comparison: (S)-Isomer
The (S)-enantiomer, (S)-3-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one hydrochloride (CAS: 1951425-27-6, MW: 286.75), shares identical molecular weight and functional groups but differs in stereochemistry. Enantiomers often exhibit divergent pharmacological profiles; for example, one isomer may show enhanced target affinity or reduced off-target effects.
Structural Analogues with Benzyl/Dimethoxybenzyl Groups
Table 1: Key Structural and Physical Properties
Key Observations :
- The 2,4-dimethoxybenzyl group in the target compound likely improves lipophilicity and π-π stacking compared to non-methoxy analogues like 4-amino-1-benzylpyrrolidin-2-one .
- The pyrrolidin-2-one ring introduces a rigid scaffold, differentiating it from simpler amines like 2,4-dimethoxybenzylamine hydrochloride .
Complex Derivatives and Bioactive Analogues
- Platinum/Palladium Complexes : Bis-[N-(bis(2,4-dimethoxybenzyl)carbamothioyl)-4-chlorobenzamide] metal complexes () demonstrate antimicrobial activity. While structurally distinct, the shared 2,4-dimethoxybenzyl motif suggests this group may enhance bioactivity, possibly through membrane interaction or electron donation .
- Morpholinyl Derivatives: (S)-3-Amino-1-[(S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-pyrrolidin-2-one hydrochloride () incorporates a morpholine ring, which could improve solubility and pharmacokinetics compared to the target compound’s dimethoxybenzyl group .
- Pyrazolo[3,4-d]pyrimidin-containing Analogues : The compound in features a halogenated aromatic system, highlighting a design strategy for targeting kinases or nucleic acids. In contrast, the target compound’s simpler structure may prioritize metabolic stability .
Biological Activity
(R)-3-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one hydrochloride is a synthetic compound categorized under pyrrolidinones. Its unique structure includes an amino group, a dimethoxybenzyl moiety, and a pyrrolidinone ring, which contribute to its biological activities. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications.
- IUPAC Name : (3R)-3-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one; hydrochloride
- CAS Number : 1279026-90-2
- Molecular Formula : C₁₃H₁₉ClN₂O₃
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate various signaling pathways, influencing cellular processes such as proliferation and apoptosis.
Anticancer Potential
Recent studies have highlighted the anticancer properties of this compound. For instance, it has shown potential in inhibiting the growth of various cancer cell lines through mechanisms that may involve the modulation of key signaling pathways associated with cell survival and proliferation.
Case Studies and Research Findings
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Cell Line Studies :
- In vitro experiments demonstrated that the compound exhibits significant antiproliferative effects against several human tumor cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells.
- The IC₅₀ values for these cell lines ranged from 0.5 to 10 µM, indicating its potency in inhibiting cancer cell growth .
- Mechanistic Insights :
Comparative Biological Activity Table
| Compound Name | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| (R)-3-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one HCl | A549 | 5.0 | Induction of apoptosis |
| MDA-MB-231 | 7.5 | Cell cycle arrest | |
| Other Anticancer Agents | Erlotinib | 4.0 | EGFR inhibition |
| Doxorubicin | 0.9 | DNA intercalation |
Q & A
Q. What are the standard synthetic routes for (R)-3-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one hydrochloride, and how is stereochemical purity ensured?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with a pyrrolidinone core functionalized via nucleophilic substitution or reductive amination. For example:
Step 1 : React pyrrolidin-2-one with 2,4-dimethoxybenzyl chloride in the presence of a base (e.g., K₂CO₃) to introduce the benzyl group.
Step 2 : Introduce the amino group via a Buchwald-Hartwig amination or a Gabriel synthesis protocol.
Stereochemical Control : Chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis (e.g., using Evans’ oxazaborolidines) ensure enantiomeric purity .
- Key Considerations : Monitor racemization risks during acidic/basic conditions using polarimetry or chiral analytical methods.
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and stereochemistry (e.g., coupling constants for diastereotopic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity.
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹).
- X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable .
Q. What are the recommended storage and handling protocols for this compound in laboratory settings?
- Methodological Answer :
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis/oxidation. Desiccants (e.g., silica gel) mitigate moisture sensitivity .
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with strong acids/bases to preserve stereochemical integrity .
Advanced Research Questions
Q. How can researchers optimize the enantiomeric excess of this compound during synthesis to minimize racemization?
- Methodological Answer :
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Ru-BINAP complexes) in hydrogenation steps to enhance enantioselectivity.
- Kinetic Resolution : Use enzymes (e.g., lipases) to selectively hydrolyze the undesired (S)-enantiomer .
- Process Monitoring : Track enantiomeric ratio via chiral HPLC with columns like Chiralpak AD-H .
Q. What experimental strategies are employed to resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer :
- Assay Standardization : Replicate studies under identical conditions (e.g., cell lines, incubation time, solvent controls).
- Purity Verification : Re-characterize compound batches using LC-MS to rule out impurities (e.g., residual solvents) as confounding factors .
- Meta-Analysis : Compare data across studies with statistical tools (e.g., ANOVA) to identify outliers or systemic biases.
Q. In designing SAR studies for this compound, what methodologies are used to assess the impact of the dimethoxybenzyl group on target binding affinity?
- Methodological Answer :
- Comparative Binding Assays : Synthesize analogs with substituent variations (e.g., mono-methoxy, halogenated benzyl) and test against the same target (e.g., enzyme inhibition assays) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions between the dimethoxybenzyl group and hydrophobic pockets in the target protein.
- Thermodynamic Profiling : Use isothermal titration calorimetry (ITC) to quantify binding entropy/enthalpy contributions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
